Scandium triflate catalyzed cycloaddition of imines with 1,1-cyclopropanediesters: efficient and diastereoselective synthesis of multisubstituted pyrrolidines†

Organic & Biomolecular Chemistry Pub Date: 2005-12-06 DOI: 10.1039/B512195G

Abstract

A tandem ring-opening窶田yclization reaction of cyclopropanes with imines in the presence of 5 mol% of scandium triflate was developed for the highly diastereoselective synthesis of multisubstituted pyrrolidines.

Graphical abstract: Scandium triflate catalyzed cycloaddition of imines with 1,1-cyclopropanediesters: efficient and diastereoselective synthesis of multisubstituted pyrrolidines
Scandium triflate catalyzed cycloaddition of imines with 1,1-cyclopropanediesters: efficient and diastereoselective synthesis of multisubstituted pyrrolidines†
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